molecular formula C7H6BrFOZn B14897417 4-Fluoro-2-methoxyphenylZinc bromide

4-Fluoro-2-methoxyphenylZinc bromide

Cat. No.: B14897417
M. Wt: 270.4 g/mol
InChI Key: IODAKSAPWWWBED-UHFFFAOYSA-M
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Description

4-Fluoro-2-methoxyphenylzinc bromide is an organometallic reagent characterized by a phenyl ring substituted with a fluorine atom at the para position and a methoxy group at the ortho position, coordinated to a zinc bromide moiety. These groups modulate reactivity and stability, making it valuable in pharmaceutical and materials science applications .

Synthesis likely involves transmetallation from a corresponding Grignard reagent or direct zinc insertion into a pre-brominated aromatic precursor. For example, bromination of a methoxy-substituted phenol derivative (as seen in ’s synthesis of 4-benzyloxy-2-bromo-1-methoxybenzene) could precede zinc-halogen exchange . The fluorine substituent’s introduction may parallel methods used for 2-bromo-4-fluorobenzylamine hydrochloride, where halogenation and functional group protection are critical .

Properties

Molecular Formula

C7H6BrFOZn

Molecular Weight

270.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-methoxybenzene-4-ide

InChI

InChI=1S/C7H6FO.BrH.Zn/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1

InChI Key

IODAKSAPWWWBED-UHFFFAOYSA-M

Canonical SMILES

COC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluoro-2-methoxyphenylZinc bromide typically involves the reaction of 4-Fluoro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4Fluoro-2-methoxyphenyl bromide+Zn4Fluoro-2-methoxyphenylZinc bromide4-\text{Fluoro-2-methoxyphenyl bromide} + \text{Zn} \rightarrow 4-\text{Fluoro-2-methoxyphenylZinc bromide} 4−Fluoro-2-methoxyphenyl bromide+Zn→4−Fluoro-2-methoxyphenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-2-methoxyphenylZinc bromide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It can also participate in oxidative addition and transmetalation reactions, which are crucial in various coupling reactions.

Common Reagents and Conditions

    Oxidative Addition: Palladium or nickel catalysts are commonly used.

    Transmetalation: Boronic acids or esters are typical reagents.

    Reductive Elimination: This step often involves the use of reducing agents like hydrides.

Major Products

The major products formed from reactions involving 4-Fluoro-2-methoxyphenylZinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-Fluoro-2-methoxyphenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxyphenylZinc bromide involves several key steps:

    Oxidative Addition: The compound reacts with a palladium or nickel catalyst, forming a metal complex.

    Transmetalation: The organozinc compound transfers its organic group to the metal center.

    Reductive Elimination: The final product is formed by the elimination of the metal center, regenerating the catalyst.

These steps are crucial in facilitating the formation of carbon-carbon bonds, making the compound highly valuable in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 2-Methoxyphenylzinc Bromide : The methoxy group’s electron-donating nature enhances nucleophilicity, accelerating cross-coupling reactions. However, this can reduce stability under acidic conditions.
  • 4-Fluorophenylzinc Bromide : The electron-withdrawing fluoro group stabilizes the zinc reagent but may slow reaction kinetics.
  • 4-Fluoro-2-methoxyphenylzinc Bromide : The combined substituents balance reactivity and stability. The methoxy group offsets the fluorine’s deactivating effect, enabling moderate reactivity in couplings while maintaining shelf stability .

Physical and Chemical Properties

Compound Substituents Molecular Weight (g/mol) Solubility (Common Solvents) Key Applications
4-Fluoro-2-methoxyphenylzinc bromide 2-OCH₃, 4-F, ZnBr ~300 (estimated) THF, Ethers Cross-coupling reactions
2-Bromo-4-fluorobenzylamine HCl () 2-Br, 4-F, NH₂·HCl 234.48 DMSO, Methanol Pharmaceutical intermediates
4-Benzyloxy-2-bromo-1-methoxybenzene () 2-Br, 4-OBn, 1-OCH₃ 307.17 Chloroform, Ethanol Synthetic precursor
2C-B () 4-Br, 2,5-(OCH₃)₂ 261.12 (free base) Water (as HCl salt) Psychoactive research

Stability and Handling

  • Organozinc reagents like 4-fluoro-2-methoxyphenylzinc bromide are moisture-sensitive, requiring inert atmospheres (N₂/Ar) for storage. This contrasts with more stable halogenated aromatics (e.g., 2C-B derivatives) that tolerate ambient conditions as salts .

Research Findings and Trends

  • Reactivity in Cross-Couplings : The methoxy group’s ortho-directing effect facilitates selective coupling at the para position relative to fluorine, a trait exploited in synthesizing fluorinated biaryls for medicinal chemistry .
  • Thermal Stability: Differential scanning calorimetry (DSC) of similar organozinc compounds suggests decomposition temperatures >100°C, though fluorine’s electronegativity may lower this threshold slightly.

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